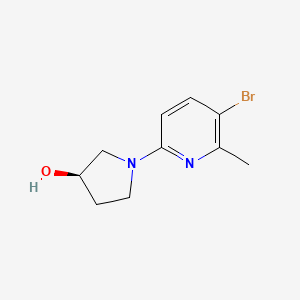![molecular formula C18H18N2O2 B7637368 N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1970s and has since been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes.
作用机制
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel and blocking the flow of positively charged ions such as calcium and sodium. This results in a decrease in the excitatory neurotransmitter release and a reduction in neuronal activity.
Biochemical and Physiological Effects
The blockade of NMDA receptors by N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, inhibit nitric oxide synthesis, and decrease the production of reactive oxygen species. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its potency and selectivity for the NMDA receptor. It is also relatively stable and can be easily administered to animals. However, one of the limitations of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is that it can have toxic effects at high doses and can induce behavioral changes in animals.
未来方向
There are several future directions for research involving N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is in the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Another area of interest is in the study of the role of NMDA receptors in learning and memory processes. Additionally, there is ongoing research into the potential use of N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide as a tool for studying the pathophysiology of various neurological disorders.
Conclusion
In conclusion, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a potent non-competitive antagonist of the NMDA receptor that has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects and has potential applications in the development of new drugs for the treatment of neurological disorders. However, it is important to be aware of its limitations and potential toxic effects when using it in lab experiments.
合成方法
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce the final product, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
科学研究应用
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-17(21)13-7-9-16(10-8-13)20-18(22)15-6-5-12-3-2-4-14(12)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGZMBYFUQDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)



![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)